molecular formula C6H9BrN2O B13172766 5-Bromo-1-(2-methoxy-ethyl)-1H-pyrazole

5-Bromo-1-(2-methoxy-ethyl)-1H-pyrazole

Cat. No.: B13172766
M. Wt: 205.05 g/mol
InChI Key: FJYSWFIZOYOHOX-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxy-ethyl)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 5 and a 2-methoxy-ethyl group at position 1 makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2-methoxy-ethyl)-1H-pyrazole can be achieved through several methods. One common method involves the bromination of 1-(2-methoxy-ethyl)-1H-pyrazole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-1-(2-methoxy-ethyl)-1H-pyrazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation using strong oxidizing agents can lead to the formation of pyrazole-5-carboxylic acid derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and appropriate ligands.

Major Products Formed:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole-5-carboxylic acid derivatives.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry: 5-Bromo-1-(2-methoxy-ethyl)-1H-pyrazole is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methoxy-ethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

    1-(2-Methoxy-ethyl)-1H-pyrazole: Lacks the bromine atom, leading to different reactivity and applications.

    5-Bromo-1H-pyrazole: Lacks the 2-methoxy-ethyl group, affecting its solubility and biological activity.

    1-(2-Methoxy-ethyl)-3,5-dimethyl-1H-pyrazole: Contains additional methyl groups, altering its chemical properties and uses.

Uniqueness: 5-Bromo-1-(2-methoxy-ethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the 2-methoxy-ethyl group. This combination imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

5-bromo-1-(2-methoxyethyl)pyrazole

InChI

InChI=1S/C6H9BrN2O/c1-10-5-4-9-6(7)2-3-8-9/h2-3H,4-5H2,1H3

InChI Key

FJYSWFIZOYOHOX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=CC=N1)Br

Origin of Product

United States

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